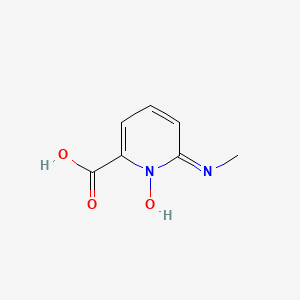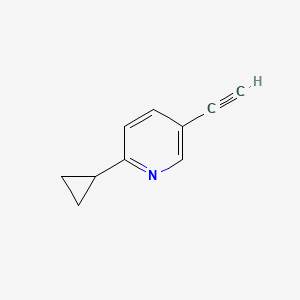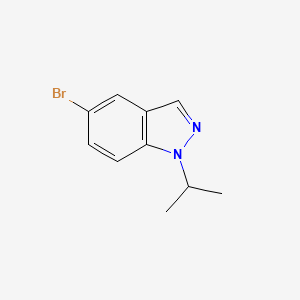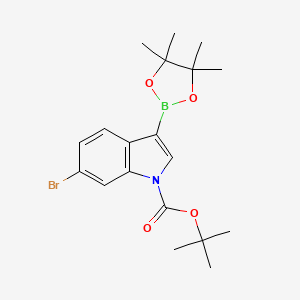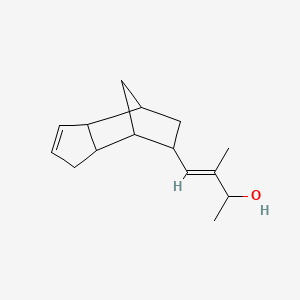
3-Amino-1-(3-methylpyrrolidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(3-methylpyrrolidin-1-yl)propan-1-one is an organic compound with the molecular formula C8H16N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-methylpyrrolidin-1-yl)propan-1-one typically involves the reaction of 3-methylpyrrolidine with an appropriate aminating agent. One common method is the reductive amination of 3-methylpyrrolidine with 3-oxopropan-1-amine under hydrogenation conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure hydrogenation reactors and efficient separation techniques like distillation or crystallization would be common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(3-methylpyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Acyl chlorides or anhydrides can be used to form amides, often in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted derivatives.
Applications De Recherche Scientifique
3-Amino-1-(3-methylpyrrolidin-1-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(3-methylpyrrolidin-1-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The compound’s structure allows it to interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The exact molecular targets and pathways would depend on the specific derivative or application being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-1-(pyrrolidin-1-yl)propan-1-one
- 3-Amino-1-(2-methylpyrrolidin-1-yl)propan-1-one
- 3-Amino-1-(4-methylpyrrolidin-1-yl)propan-1-one
Uniqueness
3-Amino-1-(3-methylpyrrolidin-1-yl)propan-1-one is unique due to the presence of the 3-methyl group on the pyrrolidine ring. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity. The methyl group can provide steric hindrance, affecting the compound’s interaction with enzymes or receptors, and can also influence the compound’s solubility and stability.
Propriétés
IUPAC Name |
3-amino-1-(3-methylpyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7-3-5-10(6-7)8(11)2-4-9/h7H,2-6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSCVLLPFPFQKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)C(=O)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate](/img/structure/B594461.png)
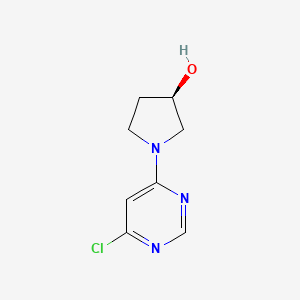

![Benzoic acid, 4-[4-[(1R)-1-carboxyethoxy]phenoxy]-3-fluoro-](/img/structure/B594470.png)
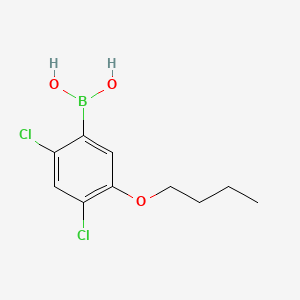

![1,3-Diazapentacyclo[4.2.0.02,5.03,8.04,7]octan-2-amine](/img/structure/B594474.png)
